molecular formula C11H18N2O B587322 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 1794891-89-6

2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No. B587322
M. Wt: 201.321
InChI Key: IWKWOYOVCXHXSS-NCKGIQLSSA-N
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Patent
US07964737B2

Procedure details

A RB flask was charged with 2-(n-butyl)-1,3-diazaspiro[4,4]non-1-ene-4-one (7.0 g), toluene (70 ml), DMF (30 ml) and sodium methoxide (2.2 g) at room temperature and stirred for 15 min, followed by the addition of 4-(bromomethyl)-2′-cyanobiphenyl (10 g). The reaction mixture was stirred for 1 hour and then quenched by the addition of water (100 ml). The layers were separated and organic layer was evaporated to get oily residue. The obtained residue was taken in isopropyl alcohol (10 ml) and water (10 ml) and stirred at room temperature to get solid material. The solid material was filtered and washed with IPA and water mixture and then dried under vacuum.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:9][C:8](=[O:10])[C:7]2([CH2:14][CH2:13][CH2:12][CH2:11]2)[N:6]=1)[CH2:2][CH2:3][CH3:4].C1(C)C=CC=CC=1.C[O-].[Na+].Br[CH2:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=2[C:39]#[N:40])=[CH:29][CH:28]=1>C(O)(C)C.O.CN(C=O)C>[CH2:1]([C:5]1[N:9]([CH2:26][C:27]2[CH:28]=[CH:29][C:30]([C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=3[C:39]#[N:40])=[CH:31][CH:32]=2)[C:8](=[O:10])[C:7]2([CH2:14][CH2:13][CH2:12][CH2:11]2)[N:6]=1)[CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(CCC)C1=NC2(C(N1)=O)CCCC2
Name
Quantity
70 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C1=C(C=CC=C1)C#N
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of water (100 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
to get oily residue
CUSTOM
Type
CUSTOM
Details
to get solid material
FILTRATION
Type
FILTRATION
Details
The solid material was filtered
WASH
Type
WASH
Details
washed with IPA and water mixture
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(CCC)C1=NC2(C(N1CC1=CC=C(C=C1)C1=C(C=CC=C1)C#N)=O)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.